Comparative Analysis of Computed Lipophilicity (XLogP3-AA) Across Alkyl-Substituted Thiophene-2-carbaldehydes
The lipophilicity of 5-propylthiophene-2-carbaldehyde, as indicated by its computed XLogP3-AA value, is quantitatively higher than that of its less substituted analogs. This is a key parameter for predicting its behavior in biological systems and its solubility in organic phases. The target compound exhibits an XLogP3-AA of 2.6 [1]. In contrast, the computed XLogP3-AA for the less lipophilic comparator, 5-methylthiophene-2-carbaldehyde, is 1.6 [2], and for the unsubstituted thiophene-2-carbaldehyde, it is 1.2 [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-methylthiophene-2-carbaldehyde (1.6); thiophene-2-carbaldehyde (1.2) |
| Quantified Difference | +1.0 vs. 5-methyl analog; +1.4 vs. unsubstituted analog |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
This 1.4 unit increase in XLogP3 over the unsubstituted analog translates to an approximately 25-fold higher theoretical partition coefficient, which dictates solubility in organic solvents and can significantly impact passive membrane permeability and binding affinity in a drug discovery context.
- [1] PubChem. 5-Propylthiophene-2-carbaldehyde. Compound Summary CID 3159601. View Source
- [2] PubChem. 5-Methylthiophene-2-carbaldehyde. Compound Summary CID 61163. View Source
- [3] PubChem. Thiophene-2-carboxaldehyde. Compound Summary CID 7364. View Source
